1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound that features a unique combination of functional groups, including amino, thiazole, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole derivatives with amino-substituted pyrrolones under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- 1,5-Diamino-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one
- 1,5-Diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
The uniqueness of 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-8-3-1-7(2-4-8)9-6-20-13(17-9)11-10(19)5-18(16)12(11)15/h1-4,6,15,19H,5,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVKNNQAXVGSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145455 |
Source
|
Record name | 1,5-Diamino-4-[4-(4-chlorophenyl)-2-thiazolyl]-1,2-dihydro-3H-pyrrol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610278-86-9 |
Source
|
Record name | 1,5-Diamino-4-[4-(4-chlorophenyl)-2-thiazolyl]-1,2-dihydro-3H-pyrrol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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